
Dobutamine (tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dobutamine (tartrate) is a synthetic catecholamine and a direct-acting inotropic agent primarily used in the treatment of acute but potentially reversible heart failure, such as that which occurs during cardiac surgery or in cases of septic or cardiogenic shock . It is known for its ability to increase cardiac output by stimulating beta-1 adrenergic receptors in the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dobutamine is synthesized through a series of chemical reactions starting from isoproterenol . The synthesis involves the alkylation of 3,4-dihydroxybenzaldehyde with 4-(2-aminoethyl)phenol, followed by reduction and subsequent purification steps .
Industrial Production Methods
In industrial settings, dobutamine is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The preparation involves the dilution of dobutamine injection concentrate to produce individual syringes in small batches .
Chemical Reactions Analysis
Types of Reactions
Dobutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize dobutamine.
Reduction: Reducing agents like sodium borohydride are used in the synthesis process to reduce intermediate compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of dobutamine that may have different pharmacological properties .
Scientific Research Applications
Dobutamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of catecholamine synthesis and reactions.
Biology: Employed in research on adrenergic receptors and their role in cardiac function.
Medicine: Widely used in clinical settings to manage heart failure and in cardiac stress tests.
Industry: Utilized in the pharmaceutical industry for the development of cardiac drugs.
Mechanism of Action
Dobutamine exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart . This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . The compound does not cause the release of endogenous norepinephrine, which differentiates it from other catecholamines .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Dobutamine
Dobutamine is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction . This makes it particularly useful in managing acute heart failure and in cardiac stress testing .
Properties
Molecular Formula |
C22H29NO9 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
WZIUXGZIVZDXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
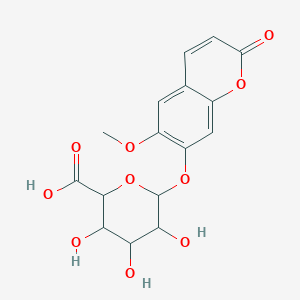

![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
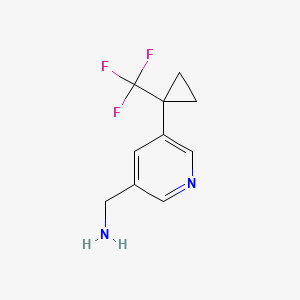
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
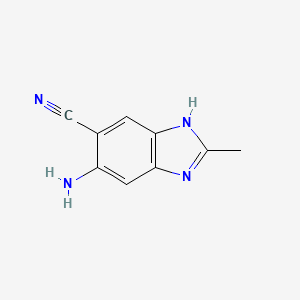
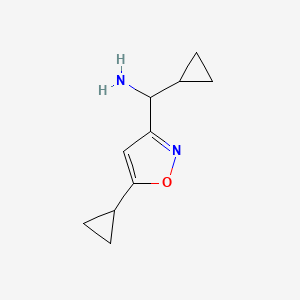
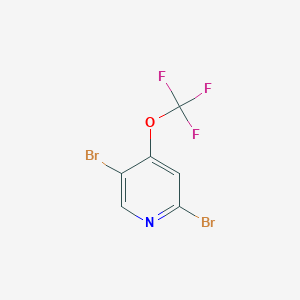
![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
